![molecular formula C16H20N4O4S2 B2837233 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 953852-57-8](/img/structure/B2837233.png)
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, and a 1,3,4-thiadiazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the morpholine ring, the introduction of the sulfonyl group, and the construction of the 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the morpholine ring might participate in reactions with electrophiles, the sulfonyl group could be involved in substitution reactions, and the 1,3,4-thiadiazol ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the morpholine ring could contribute to its solubility in organic solvents .Scientific Research Applications
- Thiadiazole derivatives have drawn attention due to their potential as anticancer agents. Researchers explore the cytotoxic effects of this compound on cancer cell lines, assessing its ability to inhibit tumor growth and metastasis .
- Investigate the antibacterial properties of this compound. Assess its efficacy against Gram-positive and Gram-negative bacteria. Understanding its mechanism of action can guide the development of new antibiotics .
- N’-sulfonylamidines, a class of organic compounds, may suppress cell differentiation involved in bone tissue destruction. Explore the potential of this compound for bone regeneration and tissue repair .
- Dopamine transport inhibitors play a crucial role in treating neurological disorders. Investigate whether this compound can modulate dopamine transport, potentially aiding in conditions like Parkinson’s disease .
- The introduction of morpholine rings enhances solubility in organic solvents. Researchers can study its solubility profile, aiding in formulation development for drug delivery systems .
- Analogous compounds have been effective as herbicides. Explore the potential of this compound as a selective herbicide, targeting specific plant species without harming crops .
Anticancer Agents
Antibacterial Activity
Bone Tissue Regeneration
Dopamine Transport Inhibition
Solubility Enhancement
Herbicide Development
Mechanism of Action
Target of Action
For instance, N’-sulfonylamidines, a class of organic compounds, may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell differentiation, dopamine transport, and antibacterial activity .
Biochemical Pathways
Based on its structural similarity to n’-sulfonylamidines, it could potentially influence pathways related to cell differentiation, dopamine transport, and antibacterial activity .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, potentially influencing their bioavailability .
Result of Action
Based on its structural similarity to n’-sulfonylamidines, it could potentially have effects on cell differentiation, dopamine transport, and antibacterial activity .
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-11(2)15-18-19-16(25-15)17-14(21)12-4-3-5-13(10-12)26(22,23)20-6-8-24-9-7-20/h3-5,10-11H,6-9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILIQQAQULMFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
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